6-Amino-2,3-dimethylphenol
Overview
Description
6-Amino-2,3-dimethylphenol: is an aromatic amino compound with the chemical formula C8H11NO . It is a crystalline solid, typically white or light yellow in color, and has a faint phenolic odor. This compound is known for its good solubility in water and is used in various research and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-2,3-dimethylphenol can be synthesized through a simple amination reaction of 2,3-dimethylphenol with ammonia. The specific preparation method can be adjusted according to actual needs .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Amino-2,3-dimethylphenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Scientific Research Applications
6-Amino-2,3-dimethylphenol is widely used in scientific research and industry due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 6-Amino-2,3-dimethylphenol exerts its effects involves interactions with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Comparison with Similar Compounds
2,3-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
6-Amino-2,4-dimethylphenol: Similar but with a different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 6-Amino-2,3-dimethylphenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-amino-2,3-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQIWOAHUHCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424680 | |
Record name | 6-amino-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-74-8 | |
Record name | 6-amino-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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